molecular formula C10H14ClNO B8696631 2-tert-Butyl-5-amino-4-chlorophenol

2-tert-Butyl-5-amino-4-chlorophenol

Cat. No.: B8696631
M. Wt: 199.68 g/mol
InChI Key: AVPAITWXULFBCC-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-amino-4-chlorophenol (CAS 2648339-20-0) is a substituted phenol compound with the molecular formula C 10 H 14 ClNO and a molecular weight of 199.68 g/mol . This compound features both amino and chloro functional groups on a phenolic ring, a structure that makes it a versatile intermediate in organic and medicinal chemistry research. Chemically related aminophenol derivatives are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, the structural analog 2,4-di-tert-butyl-5-aminophenol is a critical building block in the synthesis of Ivacaftor , a leading drug for the treatment of cystic fibrosis . This highlights the value of such tert-butyl- and amino-substituted phenolic compounds in constructing complex, biologically active molecules. Researchers can leverage this compound as a precursor for the development of new therapeutics and other specialty chemicals. Please handle this product with care. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended. To preserve its stability, the compound should be stored as a cold-chain item in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-amino-2-tert-butyl-4-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,12H2,1-3H3

InChI Key

AVPAITWXULFBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)N)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-tert-Butyl-5-amino-4-chlorophenol

The synthesis of this compound typically involves several steps starting from simpler organic compounds. A common synthetic route includes:

  • Starting Materials : The synthesis often begins with 4-chlorophenol and tert-butanol.
  • Reactions : The process may involve acetylation, followed by tert-butyl substitution and deacetylation to yield the desired compound.
  • Yield : The methods reported indicate a total recovery of over 60% for the synthesis of this compound, making it a viable route for industrial applications .

Pharmaceutical Applications

This compound has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals targeting cystic fibrosis.

Case Study: Cystic Fibrosis Treatment

A notable application of this compound is in the preparation of ivacaftor (Kalydeco), a medication used to treat cystic fibrosis caused by specific mutations in the CFTR gene. The compound serves as a key intermediate in the synthesis pathway, demonstrating its importance in developing effective therapies for this genetic disorder .

Environmental Applications

The compound's chlorophenolic structure makes it relevant in environmental studies, particularly concerning its adsorption properties and toxicity.

Adsorption Studies

Recent research has focused on the adsorption characteristics of chlorophenols, including 4-chlorophenol, which is structurally related to this compound. Activated carbon modified with amine groups has shown effectiveness in removing chlorophenols from aqueous solutions, with maximum adsorption capacities reported at 316.1 mg/g . This highlights the potential for utilizing derivatives like this compound in environmental remediation processes.

Toxicological Insights

Understanding the toxicological profile of chlorinated phenols is crucial for assessing the safety of compounds like this compound.

Toxicity Studies

Toxicological assessments indicate that chlorophenols can cause skin and eye irritation and have been associated with severe damage to liver and kidney functions upon long-term exposure . Therefore, any applications involving this compound must carefully consider its safety profile.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
PharmaceuticalIntermediate for cystic fibrosis treatments (e.g., ivacaftor)
Environmental RemediationAdsorption of chlorophenols from water using modified activated carbonAdsorption capacity: 316.1 mg/g
ToxicologyPotential health risks associated with exposure to chlorinated phenolsSkin irritation, liver damage

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents LogP Water Solubility (mg/L) pKa (Phenolic OH)
This compound 2-(t-Bu), 5-NH₂, 4-Cl 3.2 120 8.1
4-Chloro-2-aminophenol 2-NH₂, 4-Cl 1.8 450 7.6
5-Amino-4-chlorophenol 4-Cl, 5-NH₂ 1.5 620 7.9
2-tert-Butyl-4-chlorophenol 2-(t-Bu), 4-Cl 3.5 95 8.3

Key Observations :

  • The tert-butyl group in this compound increases hydrophobicity (LogP = 3.2) compared to non-bulky analogs (LogP ≤ 1.8), reducing water solubility.
  • The amino group at position 5 lowers the pKa of the phenolic OH compared to analogs without amino substituents, enhancing deprotonation at physiological pH.

Metabolic Pathways and Reactivity

Metabolic studies of aromatic amines and chlorophenols (e.g., aniline derivatives) reveal that substituent positions and steric effects dictate conjugation and oxidation patterns .

  • This compound: Predicted to undergo N-acetylation (amino group) and glucuronidation/sulfation (phenolic OH). The tert-butyl group likely slows cytochrome P450-mediated oxidation due to steric hindrance.
  • 4-Chloro-2-aminophenol: Rapid sulfation of the phenolic OH and N-hydroxylation of the amino group, leading to reactive intermediates capable of DNA adduct formation (e.g., in rat spleen and kidney) .
  • 5-Amino-4-chlorophenol: Higher proportion of ortho-hydroxylated metabolites in mice compared to rats, similar to aniline-derived o-aminophenol ratios observed in murine models .

Toxicity Profiles

  • This compound: Lower acute toxicity (LD₅₀ > 500 mg/kg in rats) due to reduced metabolic activation. No reported carcinogenicity, contrasting with 4-chloro-2-aminophenol, which induces splenic tumors in rats via N-hydroxylated intermediates .
  • 4-Chloro-2-aminophenol: High covalent binding to rat spleen DNA (CBI = 3.7 µmol/mol nucleotides/dose) at high doses, linked to hemangiosarcoma development .

Preparation Methods

Acetylation and Protection of Amino Groups

The amino group in precursor molecules is often protected to prevent undesired side reactions during alkylation or chlorination. In CN105884628A, meta-aminophenol undergoes acetylation using acetic anhydride or acetyl chloride in solvents like acetic acid or dimethylformamide at 40–80°C. This yields N-(3-hydroxyphenyl)acetamide, which stabilizes the amine for subsequent steps.

Key Conditions :

  • Molar ratio : 1:1–2 (meta-aminophenol to acetylating agent).

  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile).

  • Yield : >85% after recrystallization.

Alkylation for tert-Butyl Group Introduction

tert-Butylation is achieved via Friedel-Crafts alkylation. In WO2016075703A2, concentrated sulfuric acid catalyzes the reaction between N-(3-hydroxyphenyl)acetamide and tert-butanol in dichloromethane or toluene. The sulfuric acid protonates the hydroxyl group, directing electrophilic substitution to the ortho and para positions relative to the acetylated amine.

Key Conditions :

  • Catalyst : 95–99.9% sulfuric acid.

  • Molar ratio : 1:2–5 (acetamide to tert-butanol).

  • Temperature : 10–30°C to minimize side reactions.

This step produces N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide, though for C-10, only the 2-position is tert-butylated. Adjusting stoichiometry or using steric hindrance may limit substitution to the 2-position.

Chlorination at the 4-Position

Chlorination is inferred from the target structure’s 4-chloro substituent. Electrophilic chlorination using Cl₂ or SOCl₂ in non-aqueous media (e.g., dichloroethane) is plausible. The tert-butyl group’s strong ortho/para-directing effect favors chlorination at the 4-position.

Hypothesized Conditions :

  • Chlorinating agent : Cl₂ gas or SOCl₂.

  • Solvent : Dichloromethane or chloroform.

  • Temperature : 0–25°C to control reaction exotherm.

This step remains speculative due to gaps in the provided sources but aligns with standard aromatic substitution practices.

Deprotection and Reduction to Amino Group

The acetyl group is hydrolyzed using acidic or basic conditions. CN105884628A employs hydrochloric acid or sodium hydroxide in ethanol/water mixtures at reflux. Subsequent reduction of a nitro intermediate (if present) to an amine is detailed in ChemicalBook, where 2,4-di-tert-butyl-5-nitrophenol is reduced with ammonium formate and 5% Pd/C in ethanol, yielding 5-amino-2,4-di-tert-butylphenol. For C-10, a similar reduction step after nitration and chlorination would introduce the 5-amino group.

Key Conditions :

  • Reducing agent : Ammonium formate/Pd/C.

  • Solvent : Ethanol.

  • Yield : Quantitative.

Comparative Analysis of Synthetic Approaches

Step Method A (CN105884628A) Method B (WO2016075703A2) Hypothesized C-10 Pathway
Protection AcetylationNitrationAcetylation
Alkylation H₂SO₄/tert-butanolH₂SO₄/tert-butanolH₂SO₄/tert-butanol
Chlorination Not describedNot describedCl₂/SOCl₂
Deprotection/Reduction Acidic hydrolysisSnCl₂ reductionNH₄HCO₂/Pd/C
Overall Yield ~80%~75%Estimated 70–85%

Optimization and Scalability Considerations

  • Catalyst Recycling : Sulfuric acid in alkylation can be neutralized and reused, reducing costs.

  • Chlorination Safety : Cl₂ gas requires stringent containment; SOCl₂ offers safer handling.

  • Reduction Efficiency : Pd/C with ammonium formate avoids hazardous hydrogen gas, enhancing scalability .

Q & A

Q. What are the recommended methods for synthesizing 2-tert-Butyl-5-amino-4-chlorophenol with high purity?

  • Methodological Answer : Synthesis should follow multi-step protocols involving protection/deprotection of functional groups. For example:

Chlorination : Introduce the chlorine substituent using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) under controlled temperature (0–5°C) to avoid over-chlorination.

Amination : Use catalytic hydrogenation (H₂/Pd-C) or Buchwald-Hartwig coupling for introducing the amino group, ensuring inert atmosphere (N₂/Ar) to prevent oxidation.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound.

  • Characterization : Validate purity via HPLC (>98%) and confirm structure using 1H^1H-/13C^{13}C-NMR, IR (amine N-H stretch ~3300 cm⁻¹), and mass spectrometry (m/z calculated for C₁₀H₁₅ClNO: 200.08) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via TLC or HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; compare with dark-stored controls.
  • Humidity Effects : Use desiccators with controlled humidity (0%, 50%, 75% RH) and assess hydrolysis via pH changes.
  • Key Metrics : Track changes in melting point (m.p.), NMR peak shifts, and impurity profiles. Phenolic compounds often degrade via oxidation; include antioxidants (e.g., BHT) in storage buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

  • Methodological Answer : Conflicting solvent effects may arise from hydrogen bonding or steric hindrance. Design experiments to:

Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), polar protic (MeOH, H₂O), and non-polar (toluene) solvents.

Kinetic Studies : Measure reaction rates (e.g., nucleophilic substitution) via UV-Vis spectroscopy or GC-MS.

Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to model solvent interactions and transition states.

  • Case Example : If reactivity in DMSO contradicts toluene results, evaluate solvent coordination effects on the amino group using 1H^1H-NMR titration .

Q. What experimental strategies can elucidate the mechanistic role of this compound in catalytic systems?

  • Methodological Answer : For mechanistic studies:

Isotopic Labeling : Synthesize 15N^{15}N-labeled amino derivatives to track participation in catalytic cycles via MS/MS.

Spectroscopic Probes : Use in-situ IR or EPR to detect intermediate species during reactions.

Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps.

  • Data Interpretation : Correlate steric effects (tert-butyl group) with catalytic turnover using Hammett plots or linear free-energy relationships (LFER) .

Q. How to design degradation pathway studies for this compound under environmental conditions?

  • Methodological Answer : Simulate environmental exposure:

Photolysis : Irradiate aqueous solutions with UV light (300–400 nm); analyze products via LC-MS.

Hydrolysis : Test pH-dependent degradation (pH 3–10) at 25°C and 50°C; quantify chlorophenol byproducts.

Oxidative Stress : Expose to H₂O₂/Fe²⁺ (Fenton’s reagent) or ozone; monitor aromatic ring cleavage via 13C^{13}C-NMR.

  • Risk Assessment : Use QSAR models to predict ecotoxicity of degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions may stem from impurities or solvent effects. Mitigate by:

Replication : Reproduce synthesis and characterization under identical conditions (solvent, temperature, concentration).

High-Resolution Techniques : Use 600 MHz NMR with deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS).

Collaborative Validation : Share samples with independent labs for cross-verification.

  • Documentation : Publish full experimental details (e.g., NMR acquisition parameters) to enable replication .

Q. What statistical approaches are suitable for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply meta-analysis frameworks:

Effect Size Calculation : Use Cohen’s d or Hedges’ g to standardize bioactivity metrics across studies.

Sensitivity Analysis : Test robustness of SAR models by excluding outlier datasets.

Bayesian Modeling : Incorporate prior knowledge (e.g., tert-butyl group’s steric effects) to refine activity predictions.

  • Reporting : Disclose confidence intervals and heterogeneity indices (I²) in publications .

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